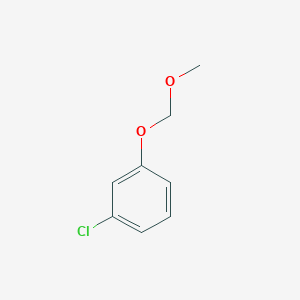

1-Chloro-3-(methoxymethoxy)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-(methoxymethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2/c1-10-6-11-8-4-2-3-7(9)5-8/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPSIAWQCBCDJJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Chloro 3 Methoxymethoxy Benzene and Its Derivatives

Strategies for the Construction of the Aryl-Ether Linkage

The formation of the methoxymethyl (MOM) ether on a chlorophenol precursor is a primary strategy for synthesizing 1-Chloro-3-(methoxymethoxy)benzene. This approach leverages the availability of 3-chlorophenol (B135607) as a starting material.

Introduction of the Methoxymethoxy Group onto Chlorophenolic Precursors

The protection of the hydroxyl group of 3-chlorophenol as a methoxymethyl ether directly yields the target compound. This transformation is a common practice in organic synthesis for masking the reactivity of phenols. nih.gov

The most common method for the synthesis of MOM ethers involves the reaction of an alcohol or phenol (B47542) with a source of a methoxymethyl group. wikipedia.org A frequently used reagent for this purpose is chloromethyl methyl ether (MOM-Cl). wikipedia.orgrvrlabs.com The reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in an inert solvent like dichloromethane. wikipedia.org The base neutralizes the hydrochloric acid that is generated during the reaction.

An alternative and often preferred method, due to the carcinogenic nature of chloromethyl methyl ether, is the acid-catalyzed reaction of the phenol with dimethoxymethane (B151124) (DMM). wikipedia.orgtandfonline.com This approach avoids the handling of the hazardous MOM-Cl.

A variety of catalysts have been investigated to improve the efficiency and mildness of the methoxymethylation of phenols. The choice of catalyst and reaction conditions can significantly impact the yield and selectivity of the reaction.

Lewis acids and protic acids are commonly employed to catalyze the reaction between phenols and dimethoxymethane. researchgate.net Zirconium(IV) chloride (ZrCl₄) has been shown to be an effective catalyst for the preparation of MOM ethers from alcohols and formaldehyde (B43269) dimethyl acetal (B89532) at room temperature under solvent-free conditions. researchgate.net Other catalysts include expansive graphite, which offers an inexpensive and reusable option, tandfonline.com and various metal triflates. Heteropoly acids, such as H₃PW₁₂O₄₀, have also been utilized as environmentally benign and reusable catalysts for the formation of MOM ethers at room temperature. cdnsciencepub.com

The table below summarizes various catalytic systems used for the formation of MOM ethers, which are applicable to the synthesis of this compound from 3-chlorophenol.

| Catalyst System | Reagent | Conditions | Yield | Reference |

| N,N-diisopropylethylamine (DIPEA) | Chloromethyl methyl ether (MOM-Cl) | Dichloromethane | High | wikipedia.org |

| Expansive Graphite | Dimethoxymethane | Reflux | Excellent | tandfonline.com |

| Zirconium(IV) chloride (ZrCl₄) | Formaldehyde dimethyl acetal | Room Temp, Solvent-free | High | researchgate.net |

| H₃PW₁₂O₄₀ | Dimethoxymethane | Room Temp, Solvent-free | High | cdnsciencepub.com |

| Sn(IV) porphyrin complex | Formaldehyde dimethyl acetal | Room Temp | High | researchgate.net |

Chlorination and Functionalization of Methoxy-Protected Benzene (B151609) Rings

An alternative retrosynthetic approach involves the introduction of the chlorine atom onto a pre-formed methoxymethoxybenzene ring. This strategy relies on the directing effects of the methoxymethoxy group in electrophilic aromatic substitution reactions.

The direct chlorination of methoxymethoxybenzene can be achieved using various chlorinating agents. However, this reaction typically yields a mixture of ortho- and para-isomers due to the ortho-, para-directing nature of the methoxymethoxy group. Achieving high regioselectivity for the meta-position, as required for this compound, through direct electrophilic chlorination is challenging. orgsyn.org

A more controlled method involves the directed ortho-metalation of methoxymethoxybenzene. The oxygen atoms of the MOM group can direct a strong base, such as n-butyllithium (n-BuLi), to deprotonate the adjacent ortho-position. thieme-connect.deacs.org The resulting aryllithium species can then be quenched with an electrophilic chlorine source to install the chlorine atom. To obtain the 3-chloro isomer, one would need to start with a precursor that directs metalation to the desired position or perform a subsequent functional group manipulation. For instance, lithiation of methoxymethoxybenzene followed by reaction with a suitable electrophile can lead to functionalized derivatives. acs.org

Convergent Synthesis Approaches to this compound

Convergent syntheses involve the preparation of separate fragments of the target molecule, which are then coupled together in the later stages of the synthesis. For this compound, a convergent approach could involve a cross-coupling reaction.

One hypothetical convergent strategy could be the coupling of a boronic acid derivative of methoxymethoxybenzene with a suitable chlorine-containing coupling partner under conditions such as a Suzuki coupling. For example, 2-(methoxymethoxy)phenylboronic acid can be prepared via lithiation of methoxymethoxybenzene followed by reaction with a trialkyl borate. acs.org While this would lead to the 2-substituted product, similar strategies starting from appropriately substituted precursors could potentially be adapted to synthesize the 3-chloro isomer.

Another approach could be a nucleophilic aromatic substitution (SₙAr) reaction on a substrate like 1,3-dichlorobenzene (B1664543) or 1-chloro-3-fluorobenzene (B165101) with sodium methoxymethoxide. However, such reactions typically require strong electron-withdrawing groups to activate the ring, which are absent in this case, making this route less feasible under standard conditions.

Chemo-, Regio-, and Stereoselective Synthesis Considerations

Chemoselectivity: In the synthesis of derivatives of this compound, chemoselectivity is crucial, especially when other functional groups are present. The MOM group is valued for its stability under a range of conditions, including strongly basic media, which allows for selective reactions at other sites of a molecule. nih.gov For instance, the protection of a phenolic hydroxyl group as a MOM ether allows for transformations on other parts of the molecule without affecting the protected phenol. cdnsciencepub.com

Regioselectivity: The regiochemical outcome is a major consideration in the synthesis of this compound, particularly in the chlorination and functionalization routes.

Electrophilic Chlorination: As mentioned, direct electrophilic chlorination of methoxymethoxybenzene is not regioselective for the meta-position. orgsyn.org

Directed Metalation: Directed ortho-metalation provides high regioselectivity, but for the ortho-position relative to the directing group. acs.org Synthesizing the meta-isomer via this route would require a more complex, multi-step strategy.

Starting Material Control: The most straightforward way to ensure the correct regiochemistry is to start with a precursor that already has the desired 1,3-substitution pattern, such as 3-chlorophenol.

The table below outlines regioselective reactions relevant to the synthesis of substituted (methoxymethoxy)arenes.

| Reaction | Substrate | Reagent/Conditions | Major Product | Regioselectivity | Reference |

| Metalation | Methoxymethoxybenzene | n-BuLi/TMEDA, 0 °C | 2-Lithio-1-(methoxymethoxy)benzene | Ortho | thieme-connect.deacs.org |

| Chlorination | Methoxybenzene | N-chloromorpholine/HClO₄ | 4-Chloroanisole & 2-Chloroanisole | Para/Ortho | orgsyn.org |

Stereoselectivity: As this compound is an achiral molecule, stereoselectivity is not a concern in its synthesis. However, if this compound is used as an intermediate in the synthesis of chiral derivatives, the stereochemical control of subsequent reactions would become a critical factor.

Reactivity Profiles and Mechanistic Studies of 1 Chloro 3 Methoxymethoxy Benzene

Transformations Involving the Methoxymethoxy Functional Group

The methoxymethoxy (MOM) group is a common protecting group for hydroxyl functionalities in organic synthesis, prized for its relative stability under a range of conditions and the variety of methods available for its removal.

Deprotection Strategies and Mechanisms

The cleavage of the MOM ether to reveal the parent phenol (B47542) is a key transformation. This can typically be achieved under acidic or metal-catalyzed conditions.

Acid-catalyzed deprotection of MOM ethers is a standard procedure. thieme-connect.de The mechanism involves protonation of one of the ether oxygens, followed by cleavage to form a hemiacetal intermediate, which then hydrolyzes to the alcohol and formaldehyde (B43269). For 1-Chloro-3-(methoxymethoxy)benzene, treatment with dilute mineral acids such as hydrochloric acid or sulfuric acid in a protic solvent like methanol (B129727) or water would be the expected protocol. thieme-connect.de The use of Lewis acids in the presence of a proton source can also facilitate this transformation.

Expected Reaction Scheme for Acid-Mediated Deprotection:

Various metal catalysts are known to cleave MOM ethers, often under milder conditions than strong acids. Reagents such as zinc bromide (ZnBr₂) in the presence of a thiol, or zirconium(IV) chloride have been reported for the deprotection of MOM ethers. researchgate.net These methods can offer greater selectivity in complex molecules with multiple acid-sensitive functional groups. The specific conditions would typically involve the use of the metal salt in an aprotic solvent.

Stability and Compatibility Under Various Reaction Conditions

The MOM group is generally stable under basic and reductive conditions, as well as towards many nucleophiles and organometallic reagents. researchgate.net This stability allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected hydroxyl group. For instance, reactions involving the aryl chloride moiety, such as certain cross-coupling reactions, could potentially be carried out in the presence of the MOM ether. However, its stability towards strong Lewis acids and strongly acidic conditions is limited, as these conditions are often employed for its removal.

Reactions of the Aryl Halide Moiety

The chlorine atom on the benzene (B151609) ring of this compound renders the molecule susceptible to reactions typical of aryl halides.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNA_r) is a key reaction for aryl halides. However, these reactions generally require the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. evitachem.com The methoxymethoxy group is an electron-donating group, which would deactivate the ring towards SNA_r. The chlorine atom itself is an electron-withdrawing group via induction but an electron-donating group via resonance.

In the case of this compound, the absence of a strong activating group suggests that it would be relatively unreactive towards traditional SNA_r reactions under standard conditions. For a nucleophilic attack to occur, very harsh conditions, such as high temperatures and the use of very strong nucleophiles or bases, would likely be necessary. evitachem.com A patent for a related compound, 4-nitro-2-methoxymethyl-chlorobenzene, indicates that the chloro group can be displaced by an amine, but this is facilitated by the presence of the strongly activating nitro group. google.com

An in-depth analysis of the chemical behavior of this compound reveals a versatile reactivity profile, governed by the interplay of its chloro and methoxymethoxy substituents. This article explores the mechanistic underpinnings of its participation in nucleophilic substitution, metal-catalyzed cross-coupling, and electrophilic aromatic substitution reactions.

1 Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (NAS) on this compound can proceed through different mechanistic routes, primarily direct displacement or via a benzyne (B1209423) intermediate. The operative pathway is largely determined by the reaction conditions, particularly the nature of the nucleophile and base.

1 Direct Displacement Pathways

The direct displacement of the chloride atom via the SNAr mechanism involves a two-step addition-elimination process. iscnagpur.ac.in In this pathway, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. iscnagpur.ac.in Aromaticity is subsequently restored upon the expulsion of the chloride ion. iscnagpur.ac.in

2 Benzyne-Mediated Mechanisms

Under conditions involving a very strong base, such as sodium amide (NaNH2) in liquid ammonia, nucleophilic aromatic substitution on this compound proceeds through a high-energy benzyne intermediate. almerja.comlibretexts.org This elimination-addition mechanism is distinct from direct displacement and often leads to a mixture of products, including rearranged isomers. libretexts.orglibretexts.org

The mechanism is initiated by the abstraction of a proton ortho to the chlorine atom by the strong base. almerja.com this compound has two such protons, at the C2 and C4 positions.

Formation of Benzyne Intermediates: Deprotonation at C2 followed by the elimination of the chloride ion yields 3-(methoxymethoxy)benzyne. Deprotonation at C4 leads to the formation of 4-(methoxymethoxy)benzyne.

Nucleophilic Attack: The incoming nucleophile (e.g., the amide ion, NH2-) then attacks one of the two carbons of the benzyne's triple bond. almerja.com The regioselectivity of this attack is governed by the electronic effect of the methoxymethoxy group. As an inductively electron-withdrawing group, it stabilizes an adjacent carbanion. almerja.commasterorganicchemistry.com

Attack on 3-(methoxymethoxy)benzyne can occur at C2 or C3. The attack at C2 is electronically favored, placing the resulting anion at C3, away from the inductively withdrawing oxygen.

Attack on 4-(methoxymethoxy)benzyne can occur at C4 or C5. The attack at C5 is favored to place the anion at C4, adjacent to the substituent, where it is inductively stabilized.

Protonation of the resulting aryl anions yields the final amine products. Due to the formation of multiple benzyne intermediates and different sites of nucleophilic attack, a mixture of meta- and para-substituted anilines relative to the methoxymethoxy group is expected. This contrasts with the exclusive formation of 3-methoxybenzenamine from 2-chloromethoxybenzene, where only one benzyne intermediate is possible. libretexts.org

Table 1: Predicted Products of Benzyne-Mediated Amination of this compound

| Benzyne Intermediate | Nucleophilic Attack Site | Product after Protonation |

| 3-(Methoxymethoxy)benzyne | C2 | 2-Amino-1-(methoxymethoxy)benzene |

| 3-(Methoxymethoxy)benzyne | C3 | 3-Amino-1-(methoxymethoxy)benzene |

| 4-(Methoxymethoxy)benzyne | C4 | 4-Amino-1-(methoxymethoxy)benzene |

| 4-(Methoxymethoxy)benzyne | C5 | 3-Amino-1-(methoxymethoxy)benzene |

2 Metal-Catalyzed Cross-Coupling Reactions

This compound is a viable electrophilic partner in a variety of powerful palladium- and nickel-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle involves oxidative addition of the aryl chloride to a low-valent metal center (e.g., Pd(0) or Ni(0)), followed by transmetalation with an organometallic nucleophile and reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.comchemie-brunschwig.ch

1 Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a widely used method for forming C(sp²)-C(sp²) bonds by reacting an aryl halide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. mdpi.comtcichemicals.com this compound can be coupled with various aryl or vinyl boronic acids to synthesize complex biaryl structures.

While aryl chlorides are generally less reactive than the corresponding bromides or iodides, effective catalytic systems employing electron-rich, bulky phosphine (B1218219) ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can facilitate the challenging oxidative addition step. mdpi.com Nickel-based catalysts are also highly effective, particularly for less reactive electrophiles like aryl chlorides and ethers. mdpi.com The methoxymethyl group can potentially stabilize the transition-metal catalyst during the reaction.

Table 2: Typical Components for Suzuki-Miyaura Coupling of this compound

| Component | Example | Role |

| Aryl Halide | This compound | Electrophilic Partner |

| Organoboron Reagent | Phenylboronic acid, 4-tolylboronic acid | Nucleophilic Partner |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos, NiCl₂(dppp) | Facilitates C-C bond formation |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent |

| Solvent | Toluene, Dioxane, DMF | Reaction Medium |

2 Kumada, Negishi, and Stille Coupling Applications

Beyond the Suzuki reaction, this compound can be utilized in other key cross-coupling reactions, each employing a different class of organometallic nucleophile.

Kumada Coupling: This reaction uses organomagnesium reagents (Grignard reagents) and is often catalyzed by nickel complexes with phosphine ligands. youtube.com It is a powerful method for forming C-C bonds but can be limited by the high reactivity of the Grignard reagent, which reduces functional group tolerance.

Negishi Coupling: Employing organozinc reagents, the Negishi coupling offers a broader functional group tolerance compared to the Kumada coupling. chemie-brunschwig.chwikipedia.org Palladium or nickel catalysts are typically used. wikipedia.org This reaction is highly effective for coupling sp², sp³, and sp hybridized carbon atoms. wikipedia.org

Stille Coupling: This reaction utilizes organostannane (organotin) reagents. Its primary advantages are the air-stability of the organotin reagents and its exceptional tolerance for a wide array of functional groups, making it suitable for the synthesis of complex molecules. libretexts.orguwindsor.ca

Table 3: Comparison of Cross-Coupling Reactions for this compound

| Reaction | Nucleophile | Typical Catalyst | Key Advantages |

| Kumada | Organomagnesium (R-MgX) | Ni(phosphine) complexes | High reactivity of nucleophile |

| Negishi | Organozinc (R-ZnX) | Pd or Ni complexes | Excellent functional group tolerance, versatile |

| Stille | Organotin (R-SnR'₃) | Pd(phosphine) complexes | Exceptional functional group tolerance, stable reagents |

3 Carbon-Heteroatom Bond Forming Cross-Couplings

The chlorine substituent of this compound can also be replaced with heteroatom nucleophiles through transition-metal catalysis, most notably in Buchwald-Hartwig amination (C-N coupling) and related C-O coupling reactions. These reactions typically use palladium catalysts with specialized ligands to couple aryl halides with amines, amides, alcohols, or phenols. mdpi.comnih.gov Copper-catalyzed Ullmann-type reactions can also be employed to form C-N and C-O bonds, often providing a complementary and cost-effective alternative to palladium catalysis. mdpi.com These methods allow for the direct synthesis of arylamines and diaryl ethers from this compound.

3 Electrophilic Aromatic Substitution (EAS) Reactions

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the benzene ring. libretexts.org The regiochemical outcome of EAS on this compound is dictated by the combined directing effects of the chloro and methoxymethoxy substituents.

-OCH₂OCH₃ (Methoxymethoxy) group: As an ether, this group is strongly activating and ortho, para-directing. The oxygen atom's lone pairs strongly donate electron density to the ring via resonance, stabilizing the arenium ion intermediate.

On the 1,3-disubstituted ring, the positions available for substitution are 2, 4, 5, and 6. The directing effects of the two groups are as follows:

The -OCH₂OCH₃ group at C3 directs incoming electrophiles to the ortho positions (C2, C4) and the para position (C6).

The -Cl group at C1 directs incoming electrophiles to its ortho positions (C2, C6) and its para position (C4).

The directing effects of both groups are synergistic, strongly favoring substitution at positions 2, 4, and 6. The position C5 is disfavored by both substituents. The methoxymethoxy group is a much stronger activating group than chlorine is a deactivating one. Therefore, substitution will be predominantly controlled by the methoxymethoxy group. Steric hindrance may play a role in the distribution of isomers, potentially disfavoring the C2 position, which is flanked by both substituents. Thus, for common EAS reactions like nitration, halogenation, and Friedel-Crafts acylation/alkylation, a mixture of 2-, 4-, and 6-substituted products is expected, with the 4- and 6-isomers often predominating. acs.orgnih.gov

Table 4: Predicted Regioselectivity for Electrophilic Aromatic Substitution on this compound

| Position | Directing Effect of -Cl (at C1) | Directing Effect of -OCH₂OCH₃ (at C3) | Combined Effect |

| 2 | Ortho (Favored) | Ortho (Favored) | Strongly Favored (Potentially Sterically Hindered) |

| 4 | Para (Favored) | Ortho (Favored) | Strongly Favored |

| 5 | Meta (Disfavored) | Meta (Disfavored) | Strongly Disfavored |

| 6 | Ortho (Favored) | Para (Favored) | Strongly Favored |

Electrophilic Aromatic Substitution (EAS) Reactions

Directing Effects of Substituents

In electrophilic aromatic substitution (EAS), the substituents on the benzene ring determine the position of the incoming electrophile. This directing effect is a result of the interplay between inductive and resonance effects.

The chloro group is a deactivating, yet ortho, para-directing substituent. pressbooks.pub Its high electronegativity withdraws electron density from the ring inductively, making the ring less reactive towards electrophiles than benzene itself. libretexts.org However, the lone pairs on the chlorine atom can be donated to the ring through resonance, which stabilizes the cationic intermediate (the arenium ion) when the attack occurs at the ortho and para positions. pressbooks.pub This resonance effect, while weaker than the inductive withdrawal, is sufficient to direct incoming electrophiles to the positions ortho (C2, C6) and para (C4) to the chlorine atom.

The methoxymethoxy group (-OCH₂OCH₃), an ether derivative, is classified as an activating, ortho, para-directing group. libretexts.org The oxygen atom directly attached to the ring possesses lone pairs that strongly donate electron density via resonance. libretexts.org This effect increases the nucleophilicity of the ring, making it significantly more reactive than benzene. libretexts.orglibretexts.org The resonance donation stabilizes the arenium ion intermediates for ortho (C2, C4) and para (C6) attack, thus directing substitution to these positions. libretexts.org

When both substituents are present on the ring, their effects are combined. The powerful activating and directing effect of the methoxymethoxy group dominates over the deactivating, yet similarly directing, chloro group. Both groups direct electrophiles to the same positions: 2, 4, and 6. Therefore, the ring is activated for electrophilic substitution at these sites. Steric hindrance from the two adjacent substituents at position 2 makes substitution at positions 4 and 6 more favorable.

Table 1: Analysis of Substituent Effects on Electrophilic Aromatic Substitution of this compound

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Preference |

| Chloro (-Cl) | 1 | Electron-withdrawing | Electron-donating | Deactivating | ortho, para (to C2, C4, C6) |

| Methoxymethoxy (-OCH₂OCH₃) | 3 | Electron-withdrawing (weak) | Electron-donating (strong) | Activating | ortho, para (to C2, C4, C6) |

| Combined Effect | Activated Ring | Strongly directed to C4 and C6; less so to C2 |

Selectivity Control in Halogenation, Nitration, and Sulfonation

Control over the regioselectivity of electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation is crucial in organic synthesis. For this compound, the primary challenge lies in selectively substituting at the C4 or C6 position, as both are electronically activated.

Halogenation: The introduction of a second halogen atom (e.g., Br or Cl) onto the ring is an electrophilic substitution reaction typically catalyzed by a Lewis acid like FeCl₃ or AlCl₃. libretexts.org Based on the directing effects, halogenation is expected to yield a mixture of 4-halo and 6-halo products. Selectivity can be influenced by reaction conditions. For instance, the choice of solvent and catalyst can affect the regiochemical outcome. Lower temperatures generally increase selectivity, while bulkier halogenating agents may favor the less sterically hindered C4 and C6 positions over the C2 position.

Nitration: This reaction introduces a nitro group (-NO₂) onto the aromatic ring, usually with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The strong activating effect of the methoxymethoxy group makes the substrate highly susceptible to nitration, primarily at the C4 and C6 positions. Key parameters for controlling selectivity include maintaining low temperatures (e.g., 0-5 °C) to minimize the formation of side products and prevent over-nitration. The concentration of the nitrating mixture also plays a critical role in the reaction's regioselectivity. nih.gov

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄ with dissolved SO₃). As with nitration and halogenation, the C4 and C6 positions are the most likely sites of reaction. Sulfonation is often a reversible process, and the product distribution can be governed by either kinetic or thermodynamic control. uzh.ch Reaction temperature is a key factor; lower temperatures tend to favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable isomer. uzh.ch

Table 2: Regioselectivity Control in Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Primary Products (Predicted) | Key Control Factors |

| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | 4-Halo-1-chloro-3-(methoxymethoxy)benzene and 6-Halo-1-chloro-3-(methoxymethoxy)benzene | Temperature, solvent, choice of Lewis acid catalyst. |

| Nitration | HNO₃/H₂SO₄ | 4-Nitro-1-chloro-3-(methoxymethoxy)benzene and 6-Nitro-1-chloro-3-(methoxymethoxy)benzene | Low temperature (0-5 °C) to enhance selectivity and prevent polysubstitution. |

| Sulfonation | Fuming H₂SO₄ (SO₃) | This compound-4-sulfonic acid and this compound-6-sulfonic acid | Reaction temperature (thermodynamic vs. kinetic control), concentration of SO₃. uzh.ch |

Radical Reactions and Single Electron Transfer Processes

Beyond electrophilic substitutions, this compound can participate in reactions involving radical intermediates, particularly through photoinduced pathways or base-induced homolytic aromatic substitution.

Photoinduced Transformations

Irradiation with ultraviolet (UV) light can supply the energy needed to induce homolytic cleavage of the carbon-chlorine bond in this compound. researchgate.net This process generates a highly reactive 3-(methoxymethoxy)phenyl radical. The fate of this radical intermediate depends on the reaction conditions, especially the solvent.

Hydrogen Abstraction: In the presence of a suitable hydrogen donor solvent (e.g., cyclohexane), the aryl radical can abstract a hydrogen atom to form (methoxymethoxy)benzene. researchgate.net

Radical Addition: The aryl radical could potentially add to other unsaturated systems if present in the reaction mixture.

Photo-Claisen Rearrangement: While less direct, photochemical conditions can sometimes facilitate rearrangements of ether groups like methoxymethoxy, analogous to the photo-Claisen reaction, leading to the formation of substituted phenols. researchgate.net

It is important to distinguish these radical substitution pathways from photoinduced addition reactions. While hot benzene can undergo photo-addition of halogens in the absence of a catalyst, this process breaks the aromaticity and is less favorable for substituted benzenes where substitution into the ring or at a side chain is energetically preferred. libretexts.org

Table 3: Potential Photoinduced Reactions of this compound

| Reaction Type | Conditions | Intermediate | Potential Product(s) |

| C-Cl Bond Homolysis | UV irradiation, inert solvent | 3-(Methoxymethoxy)phenyl radical | Dimerized biaryls, products from reaction with solvent |

| Hydrogen Abstraction | UV irradiation, H-donor solvent | 3-(Methoxymethoxy)phenyl radical | (Methoxymethoxy)benzene |

| Photo-Rearrangement | UV irradiation | Singlet radical pair | Substituted phenols |

Base-Induced Homolytic Aromatic Substitution (BHAS) Investigations

Base-induced homolytic aromatic substitution (BHAS) is a powerful method for forming C-C bonds that proceeds through a radical chain mechanism. nih.govrsc.org These reactions are typically promoted by a strong base, such as potassium tert-butoxide (KOtBu), and may be initiated by heat, light, or a catalyst. nih.gov

As a substrate, this compound is a candidate for BHAS reactions. The process would involve the formation of a 3-(methoxymethoxy)phenyl radical. Mechanistic studies on similar aryl halides suggest that an electron transfer process, potentially involving the base, leads to the cleavage of the C-Cl bond. chemrxiv.orgresearchgate.net The resulting aryl radical can then attack another aromatic ring (often the solvent, such as benzene), leading to a substituted biaryl product through a homolytic substitution mechanism. chemrxiv.org The efficiency and outcome of BHAS reactions can be sensitive to the choice of base, solvent, and any additives or initiators used. nih.govresearchgate.net

Table 4: Hypothetical Base-Induced Homolytic Aromatic Substitution (BHAS) of this compound

| Reactants | Conditions | Proposed Intermediate | Expected Major Product |

| This compound, Benzene (solvent) | KOtBu, additive (e.g., DMSO), heat or light | 3-(Methoxymethoxy)phenyl radical | 3-(Methoxymethoxy)biphenyl |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily 1H (protons) and 13C, it is possible to map out the carbon-hydrogen framework of 1-Chloro-3-(methoxymethoxy)benzene.

Proton (1H) NMR Chemical Shift and Coupling Analysis

In a 1H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons and the protons of the methoxymethoxy group. The aromatic region would display a complex pattern due to the three adjacent protons on the substituted ring. Their chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the methoxymethoxy group. The protons ortho and para to the chlorine atom would be shifted downfield, while the proton ortho to the methoxymethoxy group would experience an upfield shift.

The methoxymethoxy group would give rise to two singlets: one for the methylene (B1212753) (-O-CH2-O-) protons and another for the methyl (-O-CH3) protons. The methylene protons are expected to appear at a higher chemical shift than the methyl protons due to their proximity to two oxygen atoms.

Table 1: Predicted 1H NMR Data for this compound (Note: This is a predicted data table based on analogous structures, as experimental data is not publicly available.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H | 6.8 - 7.3 | Multiplet | ortho: 7-9 Hz, meta: 2-3 Hz |

| -O-CH2-O- | ~5.2 | Singlet | N/A |

| -O-CH3 | ~3.5 | Singlet | N/A |

Carbon (13C) NMR Chemical Shift and Connectivity Studies

The 13C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, eight distinct signals would be anticipated: six for the aromatic carbons and two for the methoxymethoxy group carbons. The carbon atom bonded to the chlorine (C-Cl) would be significantly downfield, as would the carbon bonded to the oxygen of the methoxymethoxy group (C-O). The chemical shifts of the other aromatic carbons are influenced by the substitution pattern. The methylene and methyl carbons of the methoxymethoxy group would appear in the aliphatic region of the spectrum.

Table 2: Predicted 13C NMR Data for this compound (Note: This is a predicted data table based on analogous structures, as experimental data is not publicly available.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-Cl | ~135 |

| C-O (aromatic) | ~158 |

| Aromatic CH | 115 - 130 |

| -O-CH2-O- | ~94 |

| -O-CH3 | ~56 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY/ROESY)

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbons. It would be instrumental in tracing the connectivity of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would allow for the unambiguous assignment of each protonated carbon signal in the 13C NMR spectrum by linking it to its attached proton's signal in the 1H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are separated by two or three bonds. It is crucial for identifying the connectivity between different parts of the molecule, for instance, confirming the attachment of the methoxymethoxy group to the aromatic ring by observing correlations from the methylene protons to the aromatic carbons.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are bonded. This can provide further confirmation of the substitution pattern on the aromatic ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. Key expected absorptions include C-H stretching from the aromatic ring and the methyl group, C-O stretching from the ether linkages, and C-Cl stretching.

Table 3: Predicted FT-IR Absorption Bands for this compound (Note: This is a predicted data table based on analogous structures, as experimental data is not publicly available.)

| Vibrational Mode | Predicted Wavenumber (cm-1) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| C=C Aromatic Ring Stretch | 1600 - 1450 | Medium-Strong |

| C-O-C Asymmetric Stretch | 1250 - 1050 | Strong |

| C-Cl Stretch | 800 - 600 | Strong |

Raman Spectroscopy

Raman spectroscopy, being complementary to FT-IR, is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would be expected to show strong signals for the aromatic ring breathing modes and the C-Cl stretch. The symmetric vibrations of the methoxymethoxy group would also be observable. The combination of FT-IR and Raman data provides a more complete picture of the vibrational properties of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, it serves the dual purpose of confirming the molecular weight and providing insight into its structure through the analysis of fragmentation patterns. The molecular weight of this compound has been determined to be 172.61 g/mol . sigmaaldrich.com

Electron Ionization (EI) and Electrospray Ionization (ESI) Techniques

Electron Ionization (EI) and Electrospray Ionization (ESI) are two common ionization methods used in mass spectrometry, each providing different types of structural information.

Electron Ionization (EI): This is a hard ionization technique where high-energy electrons bombard the sample, causing it to ionize and fragment. The resulting mass spectrum displays a molecular ion peak (M⁺·) and numerous fragment ion peaks. While specific EI mass spectra for this compound are not widely published, the fragmentation pattern can be predicted based on its structure and data from related compounds like substituted anisoles and methoxymethylbenzenes. nist.govnist.govnih.gov The molecular ion peak would be expected at an m/z corresponding to its molecular weight. Key fragmentation pathways would likely involve the cleavage of the ether bonds, such as the loss of a methoxy (B1213986) radical (·OCH₃) or a methoxymethyl radical (·CH₂OCH₃), and fragmentation of the methoxymethyl group itself.

Electrospray Ionization (ESI): In contrast to EI, ESI is a soft ionization technique that typically protonates or forms adducts with the analyte molecule, causing little to no fragmentation. This method is particularly useful for unequivocally determining the molecular weight of a compound. sigmaaldrich.com When analyzing this compound using ESI in positive ion mode, the primary ion observed would likely be the protonated molecule, [M+H]⁺. It is also common to observe adducts with alkali metal ions, such as the sodium adduct [M+Na]⁺, if sodium salts are present in the solvent. core.ac.uk This technique confirms the molecular mass of the intact molecule.

Table 1: Predicted Mass Spectrometry Data for this compound

| Ionization Technique | Predicted Ion | Predicted m/z | Type of Information |

| Electron Ionization (EI) | [C₈H₉ClO₂]⁺ | 172/174 | Molecular Ion |

| [C₇H₆ClO]⁺ | 141/143 | Fragment (Loss of ·OCH₃) | |

| [C₇H₇O₂]⁺ | 123 | Fragment (Loss of Cl) | |

| [C₆H₄Cl]⁺ | 111/113 | Fragment (Loss of CH₂O and ·OCH₃) | |

| Electrospray Ionization (ESI) | [C₈H₉ClO₂ + H]⁺ | 173/175 | Protonated Molecule |

| [C₈H₉ClO₂ + Na]⁺ | 195/197 | Sodium Adduct |

Note: The presence of two m/z values (e.g., 172/174) reflects the natural isotopic abundance of Chlorine (³⁵Cl and ³⁷Cl).

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental analytical procedure used to determine the mass percentage of each element within a compound. This data is then used to calculate the empirical formula, which represents the simplest whole-number ratio of atoms in the molecule.

For this compound, the established molecular formula is C₈H₉ClO₂. sigmaaldrich.com The empirical formula is identical to the molecular formula as the subscripts cannot be reduced to a simpler integer ratio. The theoretical elemental composition can be calculated from the molecular formula and the atomic masses of its constituent elements. An experimental analysis would involve combusting a sample of the compound and quantifying the resulting products (CO₂, H₂O) and other elements to determine their percentages, which are then compared against the theoretical values to confirm the compound's purity and empirical formula. youtube.com

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.01 | 8 | 96.08 | 55.66% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 5.26% |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 20.54% |

| Oxygen | O | 16.00 | 2 | 32.00 | 18.54% |

| Total | 172.602 | 100.00% |

X-ray Crystallography for Solid-State Structural Determination

The process requires a high-quality single crystal of the compound. This crystal is then mounted and exposed to a focused beam of X-rays, which are diffracted by the electron clouds of the atoms in the crystal lattice. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined.

A review of the current scientific literature indicates that no public X-ray crystal structure determination for this compound has been reported. To perform such an analysis, the first step would be to grow single crystals of the compound, a process that can be achieved by methods such as slow evaporation from a suitable solvent. iucr.org While data for more complex molecules containing a methoxymethoxy-phenyl moiety exist, the specific solid-state structure of this compound remains to be elucidated by this method. doi.orgrsc.org

Theoretical and Computational Investigations in Chemical Research

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. For 1-Chloro-3-(methoxymethoxy)benzene, these methods can predict its geometry, stability, and electronic characteristics with high accuracy.

Density Functional Theory (DFT) Studies of Ground States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. researchgate.net It is particularly effective for studying the ground state properties of molecules like this compound. DFT calculations can reveal the distribution of electron density, the energies of molecular orbitals, and the nature of chemical bonds.

In this compound, the substituents on the benzene (B151609) ring—a chloro group and a methoxymethoxy group—exert significant electronic effects. The chlorine atom is an electronegative element and thus acts as an electron-withdrawing group through the inductive effect. Conversely, the methoxymethoxy group, specifically the oxygen atom directly attached to the ring, is an electron-donating group through resonance. DFT calculations can quantify these competing effects.

Computational analyses on analogous compounds, such as 2-(Methoxymethyl)benzene-1,4-diamine, have shown that the methoxymethyl group donates electrons to the aromatic ring, which can be observed through a reduction in the HOMO-LUMO gap compared to the unsubstituted parent molecule. For this compound, a similar electron-donating effect from the methoxymethoxy group is expected, which would influence the electron density distribution across the benzene ring. The chloro group's inductive withdrawal would partially counteract this, creating a complex electronic landscape.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity of a molecule. researchgate.net DFT calculations can map the spatial distribution of these orbitals for this compound. The HOMO is likely to be localized on the benzene ring and the oxygen atom of the methoxymethoxy group, indicating these as potential sites for electrophilic attack. The LUMO, in contrast, would be expected to have significant contributions from the aromatic ring and the carbon-chlorine bond, suggesting susceptibility to nucleophilic attack at the carbon atom bearing the chlorine.

| Property | Expected Influence of Substituents on this compound |

| Electron Density | Increased at the ortho and para positions relative to the methoxymethoxy group due to resonance donation. Decreased near the chloro group due to inductive withdrawal. |

| HOMO Energy | Expected to be higher than that of chlorobenzene (B131634) due to the electron-donating methoxymethoxy group. |

| LUMO Energy | Expected to be influenced by both substituents, with potential for lowering due to the chloro group. |

| Dipole Moment | A net molecular dipole moment is expected due to the presence of polar C-Cl and C-O bonds. |

Aromaticity Indices (NICS, ACID, 3D ICSS)

Aromaticity is a key concept in organic chemistry, and several computational indices have been developed to quantify it. Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for aromaticity. researchgate.net It involves placing a "ghost" atom at the center of a ring or above it and calculating the magnetic shielding. A negative NICS value indicates aromaticity (a diatropic ring current), while a positive value suggests anti-aromaticity (a paratropic ring current).

Other advanced methods for evaluating aromaticity include Anisotropy of the Induced Current Density (ACID) and 3D Isochemical Shielding Surfaces (3D ICSS). The ACID method provides a visualization of the induced ring currents, offering a more detailed picture than a single NICS value. For an aromatic compound like this compound, the ACID plot would show a diatropic ring current flowing around the benzene ring. 3D ICSS plots visualize the magnetic shielding in three dimensions, providing a comprehensive view of the magnetic environment of the molecule.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations allow for the exploration of its dynamic behavior, including conformational changes and interactions with its environment.

Conformational Analysis and Stability

The methoxymethoxy group in this compound introduces conformational flexibility. The molecule has two ether linkages, and rotation around the C-O bonds can lead to different spatial arrangements. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

Studies on related methoxymethylbenzene derivatives have indicated that the methoxymethyl group can introduce torsional strain. In the case of this compound, computational methods can be used to perform a systematic search of the potential energy surface to locate the global and local energy minima corresponding to stable conformers. It is expected that the most stable conformer would adopt a geometry that minimizes steric hindrance between the methoxymethoxy group and the adjacent hydrogen atoms on the benzene ring. In some dimethoxy-substituted aromatics, non-planar conformations have been observed. colostate.edu

| Dihedral Angle | Description | Expected Stable Conformations |

| C(ring)-O-CH2-O | Rotation around the aryl ether bond | Likely to be near-planar to maximize resonance, but can be influenced by steric factors. |

| O-CH2-O-CH3 | Rotation around the acetal (B89532) C-O bond | Gauche and anti conformations are possible, with the relative stability depending on subtle electronic and steric effects. |

Solvation Effects on Molecular Behavior

The behavior of a molecule can be significantly altered by its solvent environment. Solvation effects on this compound can be studied computationally using either implicit or explicit solvent models. Implicit models represent the solvent as a continuous dielectric medium, while explicit models include individual solvent molecules in the simulation.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is an indispensable tool for elucidating the mechanisms of organic reactions. rsc.orgnih.gov By mapping the potential energy surface, locating transition states, and calculating reaction barriers, chemists can gain a detailed understanding of how a reaction proceeds.

For this compound, several types of reactions could be investigated computationally. One example is electrophilic aromatic substitution. The competing directing effects of the chloro (ortho-, para-directing but deactivating) and methoxymethoxy (ortho-, para-directing and activating) groups would make predicting the major product challenging without computational guidance. DFT calculations could determine the relative energies of the possible intermediates and transition states for electrophilic attack at different positions on the ring, thus predicting the regioselectivity.

Another area of interest is nucleophilic aromatic substitution, where the chlorine atom is displaced by a nucleophile. While this reaction is generally difficult for chlorobenzene itself, the presence of other substituents can influence its feasibility. wikipedia.org Computational studies could model the reaction pathway, including the formation of a Meisenheimer complex, and determine the activation energy.

Furthermore, computational methods can be used to investigate the reactivity of the methoxymethyl group, which can act as a protecting group for phenols. The mechanism of its cleavage under acidic conditions could be explored by modeling the protonation steps and subsequent bond-breaking events. Studies on related systems have used DFT to calculate the barrier energies for the formation of hydride-eliminated molecules from methoxymethylbenzene derivatives. researchgate.net

| Reaction Type | Computational Insights |

| Electrophilic Aromatic Substitution | Prediction of regioselectivity by calculating the stability of sigma-complex intermediates. |

| Nucleophilic Aromatic Substitution | Determination of the activation barrier for the displacement of the chloro group. |

| Cleavage of Methoxymethyl Group | Elucidation of the reaction mechanism under acidic or other conditions. |

Transition State Characterization and Energy Barriers

In chemical reactions, the transition state represents the highest energy point on the reaction coordinate, and the energy required to reach it is known as the activation energy or energy barrier. For reactions involving this compound, such as electrophilic aromatic substitution, computational methods like Density Functional Theory (DFT) can be employed to model the geometry and energy of these fleeting structures. rsc.org

The mechanism for electrophilic aromatic substitution on a benzene ring typically proceeds through a two-step process involving a high-energy intermediate known as an arenium ion or Wheland intermediate. msu.edubyjus.comlibretexts.orgbyjus.com The first step, the formation of this intermediate, is generally the rate-determining step and involves overcoming the highest energy barrier. libretexts.org The stability of the transition state leading to the arenium ion is influenced by the electronic effects of the substituents on the benzene ring.

For this compound, the substituents would have opposing effects:

Chloro Group: This group is deactivating due to its inductive electron-withdrawing effect, which destabilizes the positively charged arenium ion intermediate and thus increases the energy barrier for its formation. msu.edu

Methoxymethoxy Group: This group is activating due to the resonance effect of the ether oxygen, which can donate electron density to the ring and stabilize the arenium ion, thereby lowering the energy barrier. nsf.gov

Computational studies on similar substituted benzenes have shown that the presence of an inorganic acid can lower the Gibbs free activation energy of the rate-determining transition state in halogenation reactions. rsc.org

Illustrative Data Table for a Hypothetical Electrophilic Nitration Reaction:

| Parameter | Description | Illustrative Value |

| Reaction | Electrophilic Nitration | C₇H₇ClO(OCH₃) + HNO₃ → C₇H₆ClNO₂(OCH₃) + H₂O |

| Computational Method | DFT (e.g., B3LYP/6-31G*) | - |

| Transition State Geometry | Characterized by a single imaginary frequency corresponding to the C-N bond formation and C-H bond breaking. | - |

| Activation Energy (ΔG‡) | The Gibbs free energy difference between reactants and the transition state. | Could be calculated to predict reaction rate. |

Prediction of Regioselectivity and Stereoselectivity

Regioselectivity in electrophilic aromatic substitution refers to the position on the benzene ring where the new substituent attaches. This is largely governed by the electronic directing effects of the existing substituents. researchgate.net

Chloro Group: Halogens are generally considered ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to them. This is because the resonance stabilization from the halogen's lone pairs is most effective at these positions. youtube.com

Methoxymethoxy Group: Similar to other alkoxy groups, the methoxymethoxy group is a strong ortho, para-director due to the powerful electron-donating resonance effect of the oxygen atom. nsf.gov

In this compound, the two substituents are in a meta relationship. The directing effects would therefore be as follows:

The methoxymethoxy group at position 3 strongly directs incoming electrophiles to positions 2, 4, and 6.

The chloro group at position 1 directs to positions 2, 4, and 6.

Since both groups direct to the same positions (2, 4, and 6), the substitution pattern will be a mixture of these isomers. The precise ratio would be influenced by a combination of the activating strength of the methoxymethoxy group, the deactivating nature of the chloro group, and steric hindrance. Computational methods can predict the most likely sites of reaction by calculating the energies of the different possible arenium ion intermediates. nih.gov The most stable intermediate will correspond to the major product.

Stereoselectivity , the preferential formation of one stereoisomer over another, is not typically a factor in electrophilic aromatic substitution on a flat benzene ring. However, in reactions involving the methoxymethyl group, such as its cleavage or in reactions of more complex molecules containing this moiety, stereoselectivity can become important. orgsyn.orgresearchgate.net

Illustrative Table of Predicted Regioselectivity for Electrophilic Bromination:

| Position of Substitution | Directing Groups | Predicted Outcome |

| 2 | Ortho to Chloro, Ortho to Methoxymethoxy | Favorable |

| 4 | Para to Chloro, Ortho to Methoxymethoxy | Favorable |

| 5 | Meta to both groups | Unfavorable |

| 6 | Ortho to Chloro, Para to Methoxymethoxy | Favorable |

Understanding Radical and Ion Intermediates

While many reactions of substituted benzenes proceed through ionic intermediates like the arenium ion, radical and other ionic species can also be formed under specific conditions, such as photochemical reactions or in the presence of certain metals. msu.edubyjus.com

Radical Intermediates: The photodissociation of chlorobenzene in solution can lead to the formation of a phenyl radical and a chlorine atom. bris.ac.uk Further reactions can lead to various intermediates, including charge-separated triplet-spin carbene isomers. bris.ac.uk In the presence of oxidizing agents like hydroxyl radicals (OH•), chlorobenzenes can undergo degradation, forming radical intermediates that can be further oxidized or reduced. nih.gov Computational studies can help elucidate the structures and stabilities of these radical species. For instance, in studies of the chlorobenzene-ammonia dimer cation radical, arenium ion intermediates (also known as Wheland intermediates) were identified. researchgate.netmarquette.edu

Ion Intermediates: The primary ionic intermediate in electrophilic aromatic substitution is the arenium ion, a carbocation. libretexts.org Its stability is crucial for determining the reaction rate and regioselectivity. The positive charge in the arenium ion is delocalized across the ring through resonance, but the aromaticity is temporarily lost. byjus.com The final step of the reaction involves the loss of a proton from the sp³-hybridized carbon to restore the aromatic system. byjus.comlibretexts.org

Computational studies on monosubstituted benzene cation radicals show that the phenyl rings can adopt different compressed forms and that the spin density is concentrated at specific carbon atoms, which can be correlated with the electronic properties of the substituent. nih.gov In the case of this compound, the formation of such radical cations would be influenced by the ionization potential of the molecule, which is in turn affected by the electron-donating and -withdrawing nature of its substituents.

Applications As a Building Block in Complex Organic Synthesis

Precursor in the Total Synthesis of Natural Products

The structural motif of a chlorinated and hydroxylated benzene (B151609) ring is present in numerous biologically active natural products. 1-Chloro-3-(methoxymethoxy)benzene and its derivatives serve as key starting materials for introducing this essential fragment during total synthesis.

A notable application of a closely related derivative is found in the total synthesis of fungal metabolites like chloroisosulochin and maldoxone. In a synthetic route, a MOM-protected 3-chlorosalicylaldehyde is used as a central building block. mdpi.com This intermediate undergoes a nucleophilic addition with a lithiated orcinol (B57675) derivative to construct the core diaryl ether linkage, a common scaffold in many bioactive compounds. mdpi.com The MOM group is crucial in this step, as it prevents the acidic phenol (B47542) from interfering with the organolithium reagent. The protecting group is later removed under acidic conditions to yield the final natural product, demonstrating the strategic value of this protected phenol in assembling complex molecular frameworks. mdpi.com

Dearomatization reactions are a powerful class of transformations that convert flat, aromatic systems into three-dimensional, polycyclic structures, which are often the hallmarks of complex natural products. nih.gov Phenols are common substrates for such reactions, particularly oxidative dearomatization. nih.gov The biosynthesis of the merochlorin antibiotics, for instance, involves an enzymatic chlorination of a naphthol followed by an oxidative dearomatization and cycloaddition cascade to build the intricate carbon framework. researchgate.net

This biological strategy has inspired chemical syntheses. In the laboratory, a synthetic natural product containing the 3-chlorophenol (B135607) motif, itself prepared using MOM-protection strategies, was subjected to oxidative dearomatization using the hypervalent iodine reagent iodobenzene (B50100) diacetate (PIDA). mdpi.com This reaction induced a spirocyclization, transforming the planar phenolic precursor into the complex, polycyclic structure of the natural product maldoxin. mdpi.com This highlights a key role for this compound as a precursor to phenols that are poised for strategic dearomatization, enabling access to architecturally complex targets. mdpi.comnih.gov

Intermediate in the Synthesis of Functional Organic Molecules

Beyond natural product synthesis, this compound is a valuable intermediate for creating a variety of functionalized organic molecules. Its utility lies in the ability to selectively functionalize the aromatic ring before revealing the phenol.

The most fundamental application of this compound is as a stable, protected precursor to 3-chlorophenol. The methoxymethyl (MOM) ether protecting group is stable to a wide range of nucleophilic and organometallic reagents but can be readily cleaved under acidic conditions (e.g., with TsOH or HCl) to regenerate the free phenol. mdpi.comrsc.org This protection-deprotection strategy is fundamental in multi-step synthesis, allowing for the construction of substituted chloro-aromatics that would otherwise be incompatible with a free hydroxyl group. Once deprotected, the resulting phenol can be used as is or can be subsequently alkylated, for example with a methylating agent, to produce the corresponding substituted anisole (B1667542) (methoxybenzene).

The combination of the chloro- and MOM-ether substituents enables a range of powerful derivatization reactions for the synthesis of advanced chemical structures.

Directed Ortho-Metalation (DoM): The methoxymethoxy (OMOM) group is a potent Directed Metalation Group (DMG). researchgate.netnih.gov It can coordinate with strong lithium bases, such as n-butyllithium or s-butyllithium, to direct deprotonation specifically at one of the adjacent (ortho) positions on the benzene ring. nih.gov This generates a highly reactive organolithium species, which can then be quenched with various electrophiles to install a new functional group at a defined position. This provides a regioselective method for synthesizing highly substituted aromatic compounds that would be difficult to access through classical electrophilic aromatic substitution. researchgate.net

Cross-Coupling Reactions: The chlorine atom on the aromatic ring serves as a functional handle for palladium-catalyzed cross-coupling reactions. Although aryl chlorides are traditionally less reactive than the corresponding bromides or iodides, modern advances in catalyst design have enabled their efficient use in reactions like the Suzuki-Miyaura coupling. tcichemicals.com By reacting this compound with an arylboronic acid in the presence of a suitable palladium catalyst and base, a new carbon-carbon bond can be formed, leading to complex biaryl structures. tcichemicals.comrsc.org These motifs are prevalent in pharmaceuticals and advanced materials. The MOM group remains intact during this process, protecting the phenol moiety.

Table of Key Synthetic Transformations

| Transformation | Reagents & Conditions | Purpose |

| Deprotection (Phenol Formation) | TsOH, MeOH, heat or HCl, THF | Removes the MOM group to reveal the free phenol. mdpi.com |

| Directed Ortho-Metalation (DoM) | s-BuLi, TMEDA, THF, -78 °C; then Electrophile (E+) | Regioselective functionalization at the C2 or C6 position. nih.gov |

| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Forms a new C-C bond at the C1 position, creating biaryl structures. tcichemicals.comrsc.org |

| Oxidative Dearomatization | PIDA (Iodobenzene diacetate) on the corresponding phenol | Converts the planar phenol into a polycyclic, spiro-fused structure. mdpi.com |

Utility in Material Science Precursors

While the structural unit of a substituted chlorophenol is integral to many functional molecules, the direct application of this compound as a monomer or precursor in the synthesis of polymers, liquid crystals, or other advanced materials is not extensively documented in publicly available literature. Patents related to materials like liquid crystals or dyes sometimes mention methoxymethoxy-substituted aromatic rings as possible components within a vast library of potential structures, but specific examples detailing the synthesis and use of this compound for these applications are scarce. epo.org Its role in material science is therefore more likely to be indirect, serving as a building block for more complex, functional monomers rather than being a direct precursor itself.

Synthesis of Monomers for Polymer Science

Derivatives of this compound can be functionalized to create monomers for polymerization. For example, the introduction of a polymerizable group, such as a vinyl or acrylic moiety, through cross-coupling reactions could lead to the formation of specialty polymers with tailored properties. While direct applications of this compound derivatives in this area are not extensively documented, the synthesis of functional materials from similar building blocks is a known strategy in polymer chemistry. evitachem.com

Precursors for Optoelectronic Materials

Aromatic compounds with specific substitution patterns are often used as precursors for optoelectronic materials. daneshyari.com The electronic properties of the benzene ring in this compound can be tuned by further substitution. Derivatives of this compound could potentially be used in the synthesis of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or other organic electronic devices, although specific research in this area is not yet prominent. However, related triazine derivatives have been explored for such applications. google.com

Q & A

Basic Research Questions

Q. What established synthetic methodologies are available for 1-Chloro-3-(methoxymethoxy)benzene, and how can reaction conditions be optimized for higher yields?

- Answer : The compound can be synthesized via catalytic decarbonylation of phenoxyacetyl chlorides, as demonstrated in studies on chloromethoxybenzenes (e.g., using Pd catalysts under reduced pressure) . Alternatively, cross-coupling reactions involving 3-(methoxymethoxy)phenylboronic acid (CAS: N/A) and chloroarenes may be employed, leveraging Suzuki-Miyaura conditions . Optimization involves adjusting catalyst loading (e.g., 2–5 mol%), solvent polarity (e.g., THF or DMF), and temperature (60–100°C). Monitoring reaction progress via TLC or GC-MS ensures reproducibility.

Q. How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this compound?

- Answer :

- NMR : The methoxymethoxy group (-OCH2OCH3) produces distinct singlet peaks at δ ~4.8–5.0 ppm (CH2) and δ ~3.3–3.5 ppm (OCH3) in ¹H NMR, while aromatic protons appear as a triplet or doublet due to meta-substitution .

- MS : Electron ionization (EI-MS) typically shows a molecular ion peak at m/z 186 (C8H9ClO2), with fragmentation patterns confirming the loss of Cl (35/37 isotopic splitting) and methoxymethoxy groups .

- Reference databases : Cross-check with NIST Chemistry WebBook entries for analogous chloromethoxybenzenes .

Advanced Research Questions

Q. What computational tools are recommended for modeling the electronic structure and reactivity of this compound in substitution reactions?

- Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian, ORCA) can predict electrophilic aromatic substitution (EAS) sites by analyzing Fukui indices and electrostatic potential maps. Software like SHELXPRO aids in crystallographic refinement for structural validation . For regioselectivity studies, molecular dynamics simulations (e.g., in GROMACS) assess steric and electronic effects of the methoxymethoxy group.

Q. How can researchers resolve contradictions in reported reaction outcomes for derivatives of this compound?

- Answer : Contradictions often arise from solvent polarity, catalyst deactivation, or competing pathways. Systematic approaches include:

- Kinetic studies : Use in situ FTIR or NMR to track intermediate formation .

- Parameter screening : Design of Experiments (DoE) to test variables like temperature, pressure, and ligand ratios.

- Computational validation : Compare experimental yields with DFT-calculated activation energies for proposed mechanisms.

Q. What strategies enable regioselective functionalization of this compound in aromatic substitution reactions?

- Answer :

- Directing effects : The electron-donating methoxymethoxy group directs EAS to the para position. For meta functionalization, use bulky directing groups (e.g., -SO2Ph) or Lewis acids (e.g., AlCl3) to override inherent preferences .

- Transition-metal catalysis : Pd-catalyzed C–H activation with pyridine-based ligands enables selective ortho functionalization .

- Lithiation strategies : LDA-mediated ortholithiation at low temperatures (-78°C) allows for meta substitution, as shown in analogous systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.